Hsd17B13-IN-70
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hsd17B13-IN-70 is a compound that targets the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). This compound is being studied for its potential therapeutic effects in treating these liver diseases .
Méthodes De Préparation
The preparation of Hsd17B13-IN-70 involves several synthetic routes and reaction conditions. One method includes dissolving the compound in dimethyl sulfoxide (DMSO), followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified with deionized water
Analyse Des Réactions Chimiques
Hsd17B13-IN-70 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NAD+ (nicotinamide adenine dinucleotide) and other co-factors that interact with the active site of the enzyme . The major products formed from these reactions depend on the specific conditions and reagents used, but generally involve modifications to the lipid substrates associated with HSD17B13 .
Applications De Recherche Scientifique
Hsd17B13-IN-70 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the enzymatic pathways involving steroids and pro-inflammatory lipid mediators . In biology, it helps researchers understand the role of HSD17B13 in lipid droplet biogenesis and metabolism . In medicine, this compound is being investigated as a potential therapeutic agent for treating NAFLD and NASH . Additionally, it has industrial applications in the development of novel therapeutic agents targeting liver diseases .
Mécanisme D'action
The mechanism of action of Hsd17B13-IN-70 involves its interaction with the enzyme HSD17B13. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the formation of cytotoxic lipids . This inhibition reduces the progression of liver diseases such as NAFLD and NASH by decreasing lipid accumulation and inflammation in the liver . The molecular targets and pathways involved include the NAD+ cofactor and lipid/detergent molecules that interact with the enzyme .
Comparaison Avec Des Composés Similaires
Hsd17B13-IN-70 is unique compared to other similar compounds due to its specific targeting of HSD17B13. Similar compounds include other inhibitors of hydroxysteroid dehydrogenases, such as BI-3231, which also targets HSD17B13 but has different structural and functional properties . The uniqueness of this compound lies in its ability to selectively inhibit HSD17B13, making it a promising candidate for therapeutic applications in liver diseases .
Propriétés
Formule moléculaire |
C25H25N3O5S |
---|---|
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
2-[2-(2-cyclopropyl-4-methoxyphenyl)-8-hydroxy-4-oxo-[1]benzothiolo[2,3-d]pyrimidin-3-yl]ethyl N,N-dimethylcarbamate |
InChI |
InChI=1S/C25H25N3O5S/c1-27(2)25(31)33-12-11-28-22(16-10-9-15(32-3)13-18(16)14-7-8-14)26-23-20(24(28)30)17-5-4-6-19(29)21(17)34-23/h4-6,9-10,13-14,29H,7-8,11-12H2,1-3H3 |
Clé InChI |
NJUFMBSBOIMJDC-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OCCN1C(=NC2=C(C1=O)C3=C(S2)C(=CC=C3)O)C4=C(C=C(C=C4)OC)C5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.